molecular formula C14H12FNO2 B2404506 7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid CAS No. 727-74-2

7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No. B2404506
CAS RN: 727-74-2
M. Wt: 245.253
InChI Key: YIWXZCMEDNUVEH-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a specialty product for proteomics research . It has a molecular formula of C14H12FNO2 and a molecular weight of 245.25 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 5-fluoro-1H-indole-2,3-dione with potassium hydroxide under reflux conditions, followed by the addition of cyclohexanone . Another method involves a multi-step reaction with sulfuric acid and ethanolic KOH .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms . The structure is analogous to the anthracene molecule, where the central CH group of the middle benzene ring has been replaced by a nitrogen atom .

Scientific Research Applications

Synthesis and Biocompatibility

Synthesis and Anticancer Applications :7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a compound structurally related to 7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, is an important intermediate for various biologically active anticancer drugs. Its synthesis is optimized for rapid and efficient production, crucial for the development of anticancer therapeutics (Zhang et al., 2019).

Photophysical and Biological Applications :A study investigated the photophysical properties of ester conjugates formed by coupling carboxylic acids, including amino acids, with 9-methylacridine, a fluorophore similar to the acridine structure in this compound. These conjugates exhibit sensitivity to environmental factors like polarity, H-bonding, and pH, making them useful in biological studies. Moreover, the ability of acridine-9-methanol to intercalate DNA and its biocompatibility, cellular uptake, and imaging capabilities were highlighted, indicating potential applications in cell imaging and molecular biology (Jana et al., 2013).

Molecular Interaction Studies

Interaction with DNA and Surfactants :An investigation into the interaction of 9-aminoacridine derivatives with surfactants and bio-surfactants revealed the importance of the hydrophobic tail attached to a fluorophore. This hydrophobic tail significantly influences the fluorescence properties of the molecule, making it sensitive to the microenvironment. This sensitivity is crucial for studying the structure and dynamics of various organized systems, which might be relevant for understanding the interactions of this compound in biological systems (Alok, 2018).

Fluorescent Sensing and Detection :9-Acridone-4-carboxylic acid, closely related to the chemical structure of interest, has been identified as an efficient fluorescent sensor for Cr(III). This indicates that acridine derivatives can be used as sensitive spectrofluorometric methods for trace-level detection and estimation of specific ions, providing a basis for the potential development of this compound as a fluorescent sensor in analytical chemistry (Karak et al., 2011).

properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWXZCMEDNUVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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